molecular formula C20H24N2O3S B6956863 N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide

N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide

Cat. No.: B6956863
M. Wt: 372.5 g/mol
InChI Key: XBZMASFTNCTVCQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyridin-2-yl group, and a methylsulfonyl group attached to a benzamide core

Properties

IUPAC Name

N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-12-17(26(3,24)25)13-18(15(14)2)20(23)22(16-8-4-5-9-16)19-10-6-7-11-21-19/h6-7,10-13,16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZMASFTNCTVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)N(C2CCCC2)C3=CC=CC=N3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine, such as cyclopentylamine.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.

    Methylation and Sulfonylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or reduce the oxidation state of certain atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2,3-dimethylbenzamide: Lacks the methylsulfonyl and pyridin-2-yl groups, resulting in different chemical properties and applications.

    N-cyclopentyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide: Similar structure but lacks the 2,3-dimethyl groups, affecting its reactivity and biological activity.

    N-pyridin-2-ylbenzamide: A simpler compound without the cyclopentyl, dimethyl, and methylsulfonyl groups, leading to distinct chemical behavior.

Uniqueness

N-cyclopentyl-2,3-dimethyl-5-methylsulfonyl-N-pyridin-2-ylbenzamide is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the cyclopentyl, dimethyl, methylsulfonyl, and pyridin-2-yl groups makes it a versatile compound for various scientific research and industrial applications.

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